![molecular formula C18H27NO2 B15125315 1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alifedrine is a compound known for its sympathomimetic and cardiotonic properties. It is a β-adrenergic receptor partial agonist and has been studied for its potential in treating heart failure. Despite its promising pharmacological profile, Alifedrine was never marketed .
Preparation Methods
Alifedrine can be synthesized through several routes. One common method involves the Mannich reaction of acetylcyclohexane, paraformaldehyde, and 1-norephedrine in the presence of hydrochloric acid. Another method involves the reaction of 1-acetylcyclohexene with paraformaldehyde and 1-norephedrine, followed by catalytic hydrogenation of the resulting β-aminoketone . Industrial production methods typically follow these synthetic routes, ensuring the compound’s purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
Alifedrine undergoes various chemical reactions, including:
Oxidation: Alifedrine can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Alifedrine can undergo substitution reactions, particularly at the amine group, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
Alifedrine has been extensively studied for its potential in treating heart failure due to its positive inotropic effects. It has shown beneficial haemodynamic effects in patients with heart failure, improving cardiac output and reducing systemic vascular resistance . Additionally, Alifedrine’s β-adrenergic receptor partial agonist activity makes it a valuable compound for research in cardiovascular pharmacology .
Mechanism of Action
Alifedrine exerts its effects by partially activating β-adrenergic receptors, leading to increased heart rate and myocardial contractility. This activation results in improved cardiac output and reduced vascular resistance. The molecular targets of Alifedrine include β1 and β2 adrenergic receptors, which are involved in the regulation of cardiovascular functions .
Comparison with Similar Compounds
Alifedrine is similar to other β-adrenergic receptor agonists such as prenalterol and xamoterol. its partial agonist activity and specific haemodynamic effects make it unique. Unlike full agonists, Alifedrine provides a moderate increase in cardiac output without causing excessive tachycardia or hypertension . This balance of efficacy and safety distinguishes it from other compounds in its class.
Similar Compounds
- Prenalterol
- Xamoterol
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3 |
InChI Key |
UEELVIXXTBPOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)


![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)
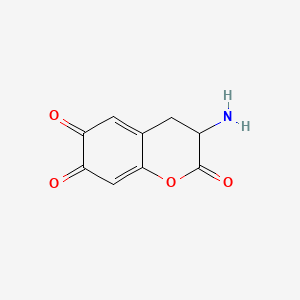

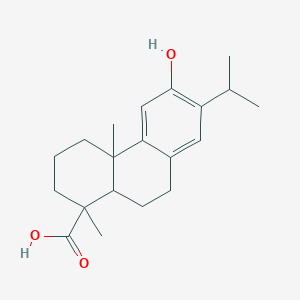
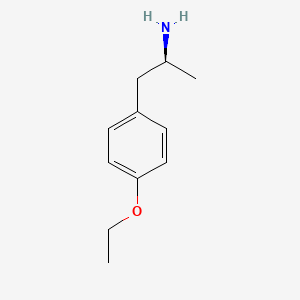
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
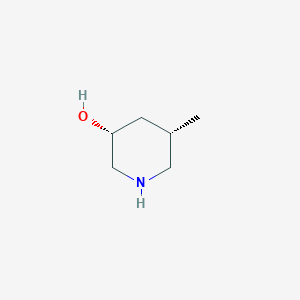
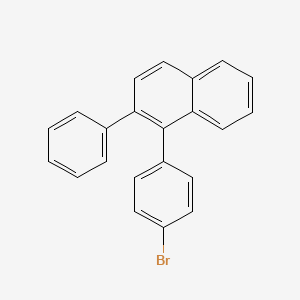
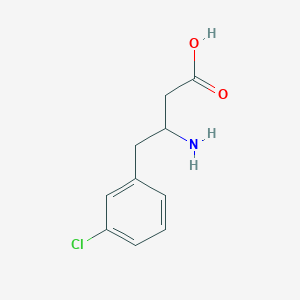
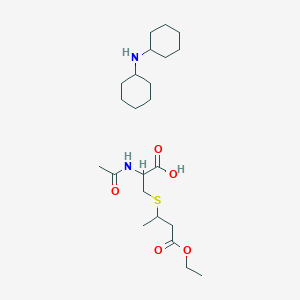
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
